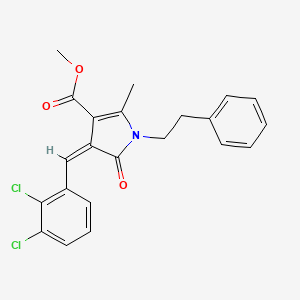
methyl 4-(2,3-dichlorobenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
説明
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, including alkylation, cycloaddition, and formylation processes. For instance, a related compound, "methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate," was prepared through alkylation with alpha,3,4-trichlorotoluene, showcasing a method that could be adapted for our target molecule (Schwan, Gray, & Wright, 1979). Another example includes the synthesis of novel pyrrole derivatives through cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, highlighting the complexity and creativity involved in synthetic organic chemistry (Hublikar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the conformation and configuration of the compound. For closely related molecules, studies have revealed non-planar structures with specific conformational properties due to the presence of pyrrolopyrrole fragments (Quiroga et al., 2013). These insights can be vital for understanding the structural characteristics of our target molecule.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclizations, substitutions, and Michael-Wittig reactions, which lead to the formation of highly functionalized molecules with potential applications in various fields (Moorhoff, 1997). The reactivity of the functional groups present in these compounds is of particular interest for synthetic chemists.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application in material science and pharmaceutical chemistry. Crystallography studies provide insights into the molecular packing and stability of these compounds, which is essential for their practical applications (Khan & White, 2012).
Chemical Properties Analysis
Chemical properties, such as photoluminescence, reactivity towards different reagents, and stability under various conditions, are central to understanding the utility of these molecules. For example, conjugated polymers containing pyrrolopyrrole units exhibit significant photoluminescence, suggesting potential applications in electronic devices (Beyerlein & Tieke, 2000).
科学的研究の応用
Synthesis and Chemical Behavior
Research in this area often explores novel synthetic routes and the chemical properties of related compounds. For instance, studies on similar pyrrole derivatives have demonstrated methodologies for creating complex organic structures that could serve as building blocks for more advanced chemical entities. The synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam illustrates the intricacies of constructing compounds with potential biological activities, showcasing the chemical versatility of pyrrole derivatives (Herdewijn, Claes, & Vanderhaeghe, 1982). Similarly, the creation of 4-oxiranylmethyl-4H-furo[3,2-b]pyrroles and their benzo derivatives highlights the potential of pyrrole-based molecules in synthesizing heterocyclic compounds with possible therapeutic applications (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Potential Pharmaceutical Applications
Although the direct medical applications of methyl 4-(2,3-dichlorobenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate are not within the scope of this discussion, research on structurally related compounds provides insight into the broader pharmaceutical potential of pyrrole derivatives. For example, the investigation into reductions of activated carbonyl compounds using chiral bridged macrocyclic 1,4-dihydropyridines reveals the importance of stereochemistry in medicinal chemistry, suggesting that pyrrole derivatives could serve as chiral auxiliaries or reagents in synthesizing enantiomerically pure pharmaceuticals (Talma et al., 1985).
特性
IUPAC Name |
methyl (4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-14-19(22(27)28-2)17(13-16-9-6-10-18(23)20(16)24)21(26)25(14)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLUUZFUCDXNRD-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)N1CCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-(2,3-dichlorobenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)
![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)
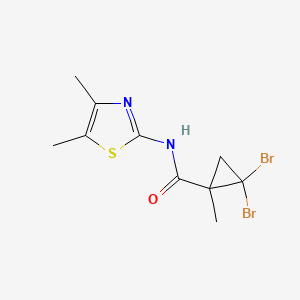
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)
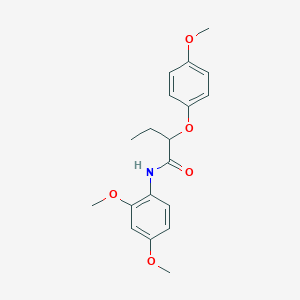
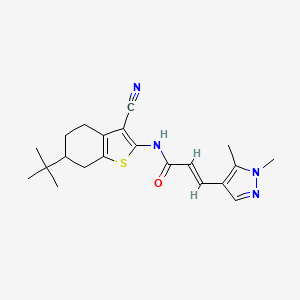
![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)
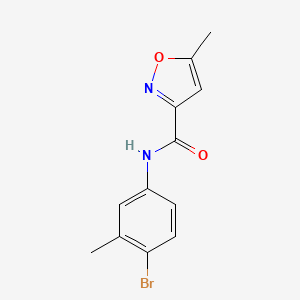

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)